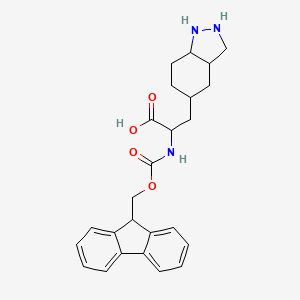
3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound that features both an indazole and a fluorenylmethoxycarbonyl (Fmoc) group. Compounds with these functional groups are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2,3,3a,4,5,6,7,7a-Octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propansäure umfasst in der Regel mehrere Schritte:
Bildung des Indazolrings: Der Indazolring kann durch Cyclisierungsreaktionen synthetisiert werden, die Hydrazine und Ketone oder Aldehyde beinhalten.
Fmoc-Schutz: Die Fmoc-Gruppe wird eingeführt, um die Aminogruppe bei nachfolgenden Reaktionen zu schützen. Dies geschieht in der Regel unter Verwendung von Fmoc-Cl in Gegenwart einer Base.
Kupplungsreaktionen: Die geschützte Aminosäure wird dann unter Verwendung von Standard-Peptidkupplungsreagenzien wie EDCI oder DCC mit dem Indazolderivat gekoppelt.
Industrielle Produktionsmethoden
Die industrielle Produktion solcher komplexen Moleküle beinhaltet oft die Optimierung des Synthesewegs, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dazu kann die Verwendung von Durchflussreaktoren und Prinzipien der grünen Chemie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Indazolring.
Reduktion: Reduktionsreaktionen können verwendet werden, um die an den Indazolring gebundenen funktionellen Gruppen zu modifizieren.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können an verschiedenen Positionen am Indazolring und der Fmoc-Gruppe auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind KMnO4 und CrO3.
Reduktion: Reduktionsmittel wie LiAlH4 oder NaBH4 werden oft verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Säuren können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für komplexere Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Synthesewege und Reaktionsmechanismen.
Biologie
In der biologischen Forschung werden Verbindungen mit Indazol- und Fmoc-Gruppen oft auf ihre potenzielle Verwendung als Enzyminhibitoren oder Rezeptorliganden untersucht. Sie können bei der Entwicklung neuer Medikamente oder als Werkzeuge in biochemischen Assays verwendet werden.
Medizin
Medizinisch könnten solche Verbindungen auf ihre potenziellen therapeutischen Wirkungen untersucht werden. Dies könnte anti-inflammatorische, krebshemmende oder antimikrobielle Wirkungen umfassen.
Industrie
In der Industrie können diese Verbindungen bei der Synthese von fortschrittlichen Materialien oder als Zwischenprodukte bei der Herstellung von Pharmazeutika und Agrochemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 3-(2,3,3a,4,5,6,7,7a-Octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propansäure hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Verbindungen mit Indazolringen mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Fmoc-Gruppe kann auch eine Rolle beim Schutz des Moleküls während biochemischer Wechselwirkungen spielen.
Wirkmechanismus
The mechanism of action of 3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid would depend on its specific biological target. Generally, compounds with indazole rings can interact with enzymes or receptors, modulating their activity. The Fmoc group can also play a role in protecting the molecule during biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indazolderivate: Andere Verbindungen mit Indazolringen, wie z. B. Indazol-3-carbonsäure, weisen ähnliche chemische Eigenschaften auf.
Fmoc-geschützte Aminosäuren: Verbindungen wie Fmoc-Phenylalanin sind in Bezug auf ihre Verwendung in der Peptidsynthese ähnlich.
Einzigartigkeit
Was 3-(2,3,3a,4,5,6,7,7a-Octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propansäure auszeichnet, ist die Kombination aus Indazolring und Fmoc-geschützter Aminosäure. Diese einzigartige Struktur kann eine besondere chemische Reaktivität und biologische Aktivität bieten, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C25H29N3O4 |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H29N3O4/c29-24(30)23(12-15-9-10-22-16(11-15)13-26-28-22)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21-23,26,28H,9-14H2,(H,27,31)(H,29,30) |
InChI-Schlüssel |
AUOMYKZKNFPPJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CNN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)
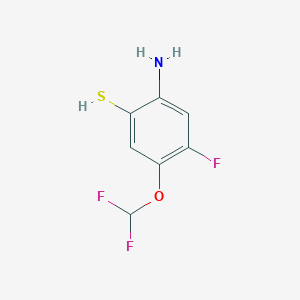


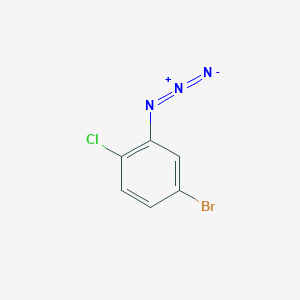

![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
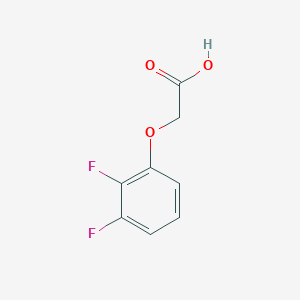


![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate](/img/structure/B12314215.png)
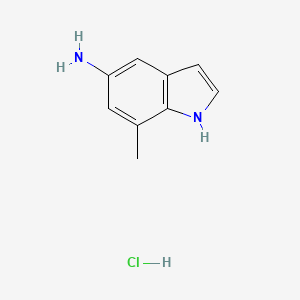
![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
